3-[(1S)-1-hydroxypropyl]phenol
Description
Contextualizing Chiral Phenols within Advanced Organic Chemistry and Bioactive Scaffolds
Chiral phenols are a pivotal class of compounds in advanced organic chemistry, serving as versatile building blocks and catalysts. Their inherent chirality, a result of a stereogenic center, makes them indispensable in the synthesis of complex, biologically active molecules. The precise three-dimensional arrangement of atoms in chiral phenols is crucial for their interaction with other chiral molecules, a fundamental principle in the development of new pharmaceuticals and agrochemicals.
The phenol (B47542) moiety, with its aromatic ring and hydroxyl group, provides a reactive platform for a variety of chemical transformations. This reactivity, combined with the stereochemical control offered by the chiral center, allows for the construction of intricate molecular architectures with high selectivity. eijppr.com These architectures often form the core of "bioactive scaffolds," which are molecular frameworks that can be systematically modified to develop new drugs. The development of methods for the enantioselective synthesis of chiral phenols is an active area of research, with techniques such as asymmetric catalysis and chiral resolution being paramount. nih.gov The use of chiral stationary phases in High-Performance Liquid Chromatography (HPLC) is a widely employed method for the separation and analysis of enantiomers of chiral drugs. nih.govphenomenex.com
Phenylpropanoids and their derivatives, a broad class of plant secondary metabolites that includes many chiral phenols, are known to exhibit a wide range of biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties. nih.gov This highlights the role of chiral phenolic structures as privileged scaffolds in nature for the generation of molecular diversity with significant biological function.
Significance of the (1S)-Configuration in Enabling Stereospecific Chemical and Biological Interactions
The designation "(1S)" refers to the specific spatial arrangement of the substituents around the chiral carbon atom in the hydroxypropyl side chain of the phenol. According to the Cahn-Ingold-Prelog priority rules, this configuration dictates a precise three-dimensional structure. This stereospecificity is not a mere structural curiosity; it is fundamental to how the molecule interacts with its environment at a molecular level.
Biological systems, such as enzymes and receptors, are themselves chiral. Consequently, the interaction between a chiral molecule and a biological target is often highly stereospecific. acs.org One enantiomer of a chiral drug may exhibit the desired therapeutic effect, while the other enantiomer could be inactive or even cause adverse effects. Therefore, the ability to synthesize and study a single enantiomer, such as the (1S)-configured compound, is of utmost importance in medicinal chemistry and pharmacology. The specific arrangement of the hydroxyl and propyl groups in the (1S) configuration can lead to a unique set of non-covalent interactions (e.g., hydrogen bonds, van der Waals forces) with a biological receptor, determining the molecule's biological activity.
While extensive research on the specific biological activities of 3-[(1S)-1-hydroxypropyl]phenol is not widely available in the public domain, the principles of stereospecificity strongly suggest that its interactions with biological systems would be distinct from its (1R)-enantiomer. Studies on related substituted 1-phenylpropanols have demonstrated a range of biological activities, including anti-inflammatory and immunomodulating effects, further underscoring the potential of this class of compounds. nih.govoup.com
Chemical Properties of this compound
Detailed experimental data for this compound is limited. However, based on its structure and data for related compounds, the following properties can be predicted.
| Property | Value |
| Molecular Formula | C₉H₁₂O₂ |
| Molecular Weight | 152.19 g/mol |
| Appearance | Expected to be a solid or oil |
| Solubility | Likely soluble in polar organic solvents |
| Chirality | (1S) |
Research Findings
Specific research focused solely on this compound is scarce. However, a noteworthy finding is the identification of the related compound, 3-(1-hydroxypropyl)phenol, as a natural product. It has been isolated from the wood-decaying fungus Dacrymyces stillatus. epdf.pub This discovery suggests a potential biosynthetic pathway for this class of compounds in nature and opens avenues for further investigation into their ecological roles and potential biological activities.
The synthesis of specific enantiomers of chiral alcohols like this compound is typically achieved through asymmetric synthesis or chiral resolution of a racemic mixture. Asymmetric reduction of the corresponding ketone, 3-(1-oxopropyl)phenol, using a chiral catalyst would be a plausible synthetic route to obtain the (1S)-enantiomer with high purity.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H12O2 |
|---|---|
Molecular Weight |
152.19 g/mol |
IUPAC Name |
3-[(1S)-1-hydroxypropyl]phenol |
InChI |
InChI=1S/C9H12O2/c1-2-9(11)7-4-3-5-8(10)6-7/h3-6,9-11H,2H2,1H3/t9-/m0/s1 |
InChI Key |
ZWEWBWNQZUJOIF-VIFPVBQESA-N |
Isomeric SMILES |
CC[C@@H](C1=CC(=CC=C1)O)O |
Canonical SMILES |
CCC(C1=CC(=CC=C1)O)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Enantiopure 3 1s 1 Hydroxypropyl Phenol
Asymmetric Catalytic Approaches to α-Hydroxyalkylphenols
Asymmetric catalysis offers a powerful and atom-economical route to chiral molecules like α-hydroxyalkylphenols. nih.gov These methods often involve the use of a small amount of a chiral catalyst to generate large quantities of an enantioenriched product.
Chiral Ligand-Mediated Reactions for Stereoselective Formation
The stereoselective formation of α-hydroxyalkylphenols can be effectively achieved through reactions mediated by chiral ligands. These ligands coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of the reaction. For instance, chiral N,N,O-tridentate ligands derived from 1,2-diaminocyclohexane have been designed for the asymmetric addition of Grignard reagents to ketones, yielding chiral tertiary alcohols with high enantioselectivity. nih.gov This approach allows for the modular construction of structurally diverse chiral alcohols. nih.gov
The development of new classes of biaryl chiral ligands has expanded the scope of this methodology to include aromatic Grignard reagents, providing access to highly enantioenriched tertiary alcohols (up to 95% ee). nih.gov The strategic design of these ligands, often involving noncovalent interactions such as hydrogen bonding and π-system engagements, is crucial for achieving high levels of stereocontrol. mdpi.com These interactions help to pre-organize the substrate and expose the reactive site to the catalytic center in a selective manner. mdpi.comnih.gov
A variety of chiral ligands have been explored, including those based on bis(oxazoline) (BOX), N-heterocyclic carbenes (NHCs) with phenolic moieties, and bifunctional phosphines. nih.govmdpi.combeilstein-journals.org The choice of ligand is critical and can significantly influence both the yield and the enantioselectivity of the reaction. nih.gov For example, in copper-catalyzed conjugate reductions, a chiral phenol-NHC ligand was found to be essential for high enantioselectivity. beilstein-journals.org
| Ligand Type | Metal | Reaction Type | Enantioselectivity (ee) |
| N,N,O-tridentate (from 1,2-DACH) | Magnesium (Grignard) | Nucleophilic Addition | Up to 95% nih.gov |
| Chiral Phenol-NHC | Copper | Conjugate Reduction | High beilstein-journals.org |
| Bis(oxazoline) (BOX) | Copper | Cyclization | Moderate to High nih.gov |
| Bifunctional Phosphine (B1218219) | Gold | Dearomatization | Excellent mdpi.com |
Enantioselective Reduction Strategies for Carbonyl Precursors
A prevalent strategy for synthesizing chiral α-hydroxyalkylphenols is the enantioselective reduction of their corresponding prochiral ketone precursors, such as 3-hydroxypropiophenone. This transformation can be achieved using various catalytic systems.
One highly effective method involves the use of chiral catalysts for asymmetric hydrogenation. For example, ruthenium complexes bearing chiral phosphine ligands have demonstrated high efficiency in the enantioselective hydrogenation of ketones. Another successful approach utilizes chiral oxazaborolidine complexes, famously known as the Corey-Bakshi-Shibata (CBS) reduction, which can reduce ketones to alcohols with high enantioselectivity.
Furthermore, biocatalysis offers a green and efficient alternative. Ene-reductases (EREDs) can catalyze the asymmetric reduction of α,β-unsaturated carbonyl compounds with high chemo- and enantioselectivity under mild reaction conditions. seqens.com This method often employs a cofactor regeneration system, making the process more sustainable. seqens.com
Stereoselective Derivatization Strategies from Phenolic Precursors
The synthesis of enantiopure 3-[(1S)-1-hydroxypropyl]phenol can also be approached through the stereoselective derivatization of phenolic precursors. nih.gov This strategy involves modifying a pre-existing phenol (B47542) molecule to introduce the desired chiral side chain. nih.gov
A key approach is the ortho-selective functionalization of phenols. For example, o-allyl phenols can undergo oxidative cyclization catalyzed by palladium salts (Wacker-type cyclization) to form benzofurans, which can be further modified. rhhz.net Alternatively, intramolecular acid-catalyzed cyclization of o-allyl phenols can yield dihydrobenzofurans. rhhz.net
Another strategy involves the use of a chiral auxiliary attached to the phenolic precursor to direct the stereochemistry of subsequent reactions. For instance, a chiral auxiliary can guide the diastereoselective ortho-deprotonation of a chromium tricarbonyl complexed phenol, allowing for the stereocontrolled introduction of a side chain. researchgate.net
Biocatalytic Synthesis Routes Utilizing Enzyme-Mediated Transformations
Biocatalysis has emerged as a powerful and sustainable tool for the synthesis of chiral compounds, including α-hydroxyalkylphenols. researchgate.netnih.gov Enzymes operate under mild conditions with high stereo- and regioselectivity, offering significant advantages over traditional chemical methods. seqens.com
Vanillyl alcohol oxidase (VAO) is a notable enzyme capable of hydroxylating 4-alkylphenols to produce optically active (R)-1-(4-hydroxyphenyl)alkanols with high enantiomeric excess (e.g., 94% ee for the propanol (B110389) derivative). scispace.comrug.nl The reaction proceeds via a p-quinone methide intermediate, with the stereochemistry controlled by the enzyme-mediated addition of water. rug.nlrug.nl
Lipases are another class of versatile enzymes used in the synthesis of chiral alcohols. They can be employed in the regioselective acylation or deacylation of polyhydroxy compounds, allowing for the separation of enantiomers. researchgate.net For example, Candida antarctica lipase (B570770) B (CALB) is widely used for the kinetic resolution of racemic alcohols. mdpi.com
Furthermore, microbial decarboxylases can catalyze the reversible ortho-carboxylation of phenolic derivatives, providing a "green" alternative to the Kolbe-Schmitt process for producing hydroxybenzoic acids, which are valuable precursors. nih.gov
| Enzyme | Substrate Type | Product Type | Key Feature |
| Vanillyl Alcohol Oxidase (VAO) | 4-Alkylphenols | (R)-α-Hydroxyalkylphenols | High enantioselectivity scispace.comrug.nl |
| Lipases (e.g., CALB) | Racemic Alcohols/Esters | Enantiopure Alcohols/Esters | Kinetic resolution researchgate.netmdpi.com |
| Ene-Reductases (EREDs) | α,β-Unsaturated Carbonyls | Chiral Alcohols | High chemo- and enantioselectivity seqens.com |
| Decarboxylases | Phenolic Derivatives | ortho-Hydroxybenzoic Acids | Reversible carboxylation nih.gov |
Diastereoselective Synthesis Approaches for Analogues
Diastereoselective synthesis provides a powerful means to control the stereochemistry of molecules with multiple chiral centers, which is relevant for producing analogues of 3-(1-hydroxypropyl)phenol. unimi.it This can be achieved by employing chiral auxiliaries, substrates, or catalysts. nih.gov
One common strategy involves the reaction of a chiral substrate with an achiral reagent, where the existing stereocenter(s) in the substrate direct the stereochemical outcome of the reaction. For example, the diastereoselective ortho-deprotonation of a chromium tricarbonyl complexed phenol bearing a chiral α-methylbenzyl auxiliary has been used to synthesize chiral 2-(1-hydroxypropyl)phenol (B8696784) derivatives. researchgate.net
Catalytic diastereoselective reactions are also prevalent. For instance, the hydrogenation of chiral imines catalyzed by iron complexes has been shown to produce chiral amines with high diastereoselectivity. unimi.it Similarly, diastereoselective C(sp³)–H functionalization can be used to prepare 1,n-diols with two stereogenic centers. nih.gov The choice of ligand is often crucial in these catalytic systems to achieve high diastereoselectivity. nih.gov
Resolution Techniques for Racemic 3-(1-Hydroxypropyl)phenol Analogues
When a racemic mixture of a chiral compound is produced, resolution techniques are employed to separate the enantiomers. libretexts.org
A classical method is the formation of diastereomeric salts. libretexts.org A racemic mixture of an alcohol can be reacted with a chiral acid to form a mixture of diastereomeric esters. libretexts.org These diastereomers have different physical properties, such as solubility, which allows them to be separated by fractional crystallization. libretexts.orglibretexts.org The separated diastereomers can then be hydrolyzed to yield the pure enantiomers of the alcohol. libretexts.org Chiral acids like (+)-tartaric acid, (-)-mandelic acid, and their derivatives are commonly used as resolving agents. libretexts.orgnih.gov
Enzymatic kinetic resolution is another highly effective method. mdpi.com Lipases are frequently used to selectively acylate one enantiomer of a racemic alcohol, leaving the other enantiomer unreacted. mdpi.commdpi.com For example, lipase from Candida rugosa has been used for the kinetic resolution of a building block for β-blockers through enantioselective transesterification. mdpi.com This method can achieve high enantiomeric excess for the desired product. mdpi.com
| Resolution Technique | Principle | Common Reagents/Catalysts |
| Diastereomeric Salt Formation | Conversion to diastereomers with different physical properties | Chiral acids (e.g., tartaric acid, mandelic acid) libretexts.orglibretexts.org |
| Enzymatic Kinetic Resolution | Enantioselective enzymatic reaction | Lipases (e.g., Candida rugosa lipase, CALB) mdpi.commdpi.com |
| Chiral Chromatography | Differential interaction with a chiral stationary phase | Chiral columns (e.g., Chiralcel, Chiralpak) rsc.org |
Elucidation of Stereochemistry and Advanced Structural Characterization of 3 1s 1 Hydroxypropyl Phenol
Chiroptical Spectroscopy for Absolute Configuration Determination
Chiroptical spectroscopy encompasses techniques that probe the differential interaction of a chiral molecule with left and right circularly polarized light. These methods are paramount for determining the absolute configuration of enantiopure compounds in solution. nih.govmdpi.com
Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule. This differential absorption, known as the Cotton effect, is highly sensitive to the stereochemical environment of the chromophore. thieme-connect.de For 3-[(1S)-1-hydroxypropyl]phenol, the phenol (B47542) ring acts as the primary chromophore. The electronic transitions of the aromatic ring are perturbed by the chiral center, giving rise to a characteristic CD spectrum.
The absolute configuration can be assigned by comparing the experimental CD spectrum with theoretical spectra calculated using quantum mechanical methods, such as Time-Dependent Density Functional Theory (TD-DFT). researchgate.net A positive or negative Cotton effect at a specific wavelength is indicative of the spatial arrangement of the substituents around the chromophore. For the (1S) enantiomer, a specific pattern of Cotton effects is predicted and can be experimentally verified.
Illustrative CD Spectral Data for this compound
| Wavelength (nm) | Cotton Effect Sign | Associated Transition |
|---|---|---|
| ~275 | Positive (+) | ¹Lₐ transition of the phenol chromophore |
This interactive table presents hypothetical data consistent with the application of the sector rules for chiral benzylic alcohols.
Vibrational Circular Dichroism (VCD) is the vibrational analogue of electronic CD, measuring the differential absorption of left and right circularly polarized infrared light. nih.govbiotools.us VCD provides a more detailed stereochemical fingerprint of a molecule as it probes the chirality of its vibrational modes. nih.gov This technique is particularly powerful for molecules that lack a strong UV-Vis chromophore or when electronic CD is inconclusive. spectroscopyeurope.com
For this compound, the entire molecule contributes to the VCD spectrum, with characteristic bands arising from the stretching and bending vibrations of the C-H, O-H, and C-O bonds at the stereocenter. The absolute configuration is determined by comparing the experimental VCD spectrum with the DFT-calculated spectrum for the (1S) enantiomer. americanlaboratory.comschrodinger.com A good correlation in the signs and relative intensities of the VCD bands provides a confident assignment of the absolute stereochemistry. nih.gov
Key VCD Bands for Absolute Configuration Assignment of this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Expected VCD Sign for (1S) |
|---|---|---|
| ~2960 | Asymmetric CH₃ stretch | Positive (+) |
| ~1250 | C-O stretch (carbinol) | Negative (-) |
This interactive table shows representative VCD data that would be expected for the (1S) configuration.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
While standard 1D NMR is invaluable for determining the connectivity of a molecule, advanced 2D NMR techniques and the use of chiral auxiliaries are necessary to probe its stereochemistry.
Two-dimensional (2D) NMR experiments are crucial for the complete assignment of all proton (¹H) and carbon (¹³C) signals in this compound and for confirming its constitution. omicsonline.org
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, allowing for the mapping of the propyl side chain and the assignment of protons on the aromatic ring. uvic.ca For instance, the methine proton at the stereocenter would show a correlation to the adjacent methylene (B1212753) protons of the propyl group.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹JCH), enabling the unambiguous assignment of each carbon atom that bears protons. libretexts.org
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically ²JCH and ³JCH), which is instrumental in piecing together the molecular skeleton. emerypharma.com For example, HMBC would show a correlation from the phenolic hydroxyl proton to the aromatic carbons, confirming the substitution pattern. science.gov
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the preferred conformation of the molecule. nih.gov In this compound, NOESY can reveal the spatial relationship between the protons of the propyl side chain and the aromatic ring, which can be influenced by the stereochemistry at the carbinol center. ccpn.ac.uk
Illustrative 2D NMR Correlations for this compound
| Experiment | Correlating Nuclei | Information Gained |
|---|---|---|
| COSY | H (carbinol) ↔ H (methylene) | Connectivity of the propyl chain |
| HSQC | H (carbinol) ↔ C (carbinol) | Direct C-H bond assignment |
| HMBC | H (carbinol) ↔ C (aromatic ipso) | Linkage of side chain to the ring |
This interactive table summarizes key correlations used for structural elucidation.
To determine the absolute configuration using NMR, a chiral derivatizing agent (CDA) is often employed to convert the enantiopure alcohol into a mixture of diastereomers. wikipedia.org A widely used method is the Mosher's ester analysis. nih.govstackexchange.comsemanticscholar.org The alcohol, this compound, is reacted separately with the (R)- and (S)-enantiomers of α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA) to form diastereomeric esters. springernature.comresearchgate.net
The differing spatial arrangement of the phenyl group of the MTPA moiety in the two diastereomers leads to distinct chemical shifts for the protons near the newly formed ester linkage. libretexts.org By analyzing the differences in the ¹H NMR chemical shifts (Δδ = δS - δR) for the protons on either side of the stereocenter, the absolute configuration can be deduced based on the established Mosher's model. nih.gov
Expected ¹H NMR Chemical Shift Differences (Δδ = δS - δR) for MTPA Esters of 3-(1-hydroxypropyl)phenol
| Protons | Expected Sign of Δδ for (1S) Configuration |
|---|---|
| Aromatic Protons (meta- to side chain) | Negative (-) |
| Methylene Protons (propyl chain) | Positive (+) |
This interactive table illustrates the expected sign convention for the Δδ values that would confirm the (1S) absolute configuration.
Mass Spectrometry (MS) for Precise Structural Confirmation in Complex Mixtures
Mass spectrometry (MS) serves as a powerful analytical technique for the structural elucidation and confirmation of this compound, particularly within intricate biological or chemical matrices. Coupled with chromatographic separation methods like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), it provides high sensitivity and specificity, enabling the differentiation of isomers and the identification of the compound in complex mixtures.
The utility of MS in the analysis of phenolic compounds is well-documented. nih.govnih.govresearchgate.net For volatile or semi-volatile compounds like this compound, GC-MS is a common approach. However, due to the presence of polar hydroxyl groups, derivatization is often employed to enhance volatility and improve chromatographic peak shape. nih.gov Silylation, the replacement of the active hydrogen of the hydroxyl groups with a trimethylsilyl (B98337) (TMS) group, is a frequently used derivatization technique in the GC-MS analysis of phenolic compounds. nih.gov
The electron ionization (EI) mass spectrum of this compound, or its TMS derivative, would be expected to exhibit a distinct fragmentation pattern that is characteristic of its structure. Aromatic alcohols typically show a reasonably intense molecular ion peak (M⁺), which provides the molecular weight of the compound. slideshare.net
A key fragmentation pathway for benzylic alcohols involves the cleavage of the bond alpha to the aromatic ring, which is known as benzylic cleavage. fiveable.me For this compound, this would lead to the formation of a stable benzylic cation. The fragmentation of aromatic alcohols can also involve the loss of a hydrogen atom, and the resulting (M-H)⁺ ion can rearrange to form a stable hydroxytropylium ion. slideshare.net Another common fragmentation for alcohols is the loss of a water molecule (M-18). libretexts.org
The mass spectrum of the underivatized phenol would likely show a prominent molecular ion peak. The fragmentation of the parent phenol molecule often involves the loss of CO, resulting in an ion at M-28, and the loss of a CHO radical, leading to an ion at M-29. docbrown.info
The mass spectrum of this compound can be predicted based on these principles. The molecular ion would be observed, and key fragments would arise from the cleavage of the propyl side chain and rearrangements of the aromatic ring.
Interactive Data Table: Predicted Mass Spectral Fragmentation of this compound
| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Structural Representation of Fragment | Notes |
| 152 | [C₉H₁₂O₂]⁺ | Molecular Ion (M⁺) | Represents the intact molecule. |
| 134 | [M - H₂O]⁺ | Loss of a water molecule from the alcohol. | |
| 123 | [M - C₂H₅]⁺ | Alpha-cleavage, loss of an ethyl radical. | |
| 107 | [C₇H₇O]⁺ | Formation of a hydroxytropylium ion. | |
| 94 | [C₆H₆O]⁺ | Corresponds to the phenol cation radical. | |
| 77 | [C₆H₅]⁺ | Phenyl cation, a common fragment for aromatic compounds. | |
| 66 | [C₅H₆]⁺ | Loss of CO from the phenol ring. docbrown.info | |
| 65 | [C₅H₅]⁺ | Loss of CHO from the phenol ring. docbrown.info |
In complex mixtures, the unique fragmentation pattern of this compound allows for its identification and quantification, even in the presence of isomers. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, further confirming the elemental composition of the molecular ion and its fragments. Tandem mass spectrometry (MS/MS) can be employed to isolate the molecular ion of interest and induce further fragmentation, providing an additional layer of structural confirmation. This is particularly useful for distinguishing between isomers that might produce similar initial mass spectra. semanticscholar.org
Computational Chemistry and Molecular Modeling of 3 1s 1 Hydroxypropyl Phenol
Density Functional Theory (DFT) Calculations for Electronic Structure and Conformation
DFT calculations, often employing functionals like B3LYP with a suitable basis set such as 6-31G(d,p), can be used to optimize the molecular geometry of 3-[(1S)-1-hydroxypropyl]phenol, determining the most stable three-dimensional arrangement of its atoms. imist.maaps.org These calculations would reveal key bond lengths, bond angles, and dihedral angles. Furthermore, DFT is instrumental in determining the electronic properties that govern the molecule's reactivity. This includes the distribution of electron density, the molecular electrostatic potential (MEP), and the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). imist.maresearchgate.netucsb.eduthaiscience.info The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. imist.maresearchgate.net
A hypothetical table of DFT-calculated properties for this compound is presented below to illustrate the expected outcomes of such a study.
| Property | Calculated Value |
|---|---|
| Optimized Total Energy (Hartree) | -500.12345 |
| HOMO Energy (eV) | -5.89 |
| LUMO Energy (eV) | -0.45 |
| HOMO-LUMO Gap (eV) | 5.44 |
| Dipole Moment (Debye) | 2.15 |
Conformational analysis using DFT can identify different stable conformers of the molecule arising from the rotation around the C-C single bond of the hydroxypropyl side chain. chemrxiv.orgresearchgate.net By calculating the relative energies of these conformers, the most populated conformation at a given temperature can be predicted.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. mdpi.comsemanticscholar.org While specific MD simulation studies for this compound are not documented in publicly accessible literature, the application of this technique would provide valuable insights into its dynamic behavior and interactions.
An MD simulation of this compound, typically in a solvent like water to mimic biological conditions, would involve numerically solving Newton's equations of motion for the system of atoms. mdpi.comresearchgate.net This would generate a trajectory of atomic positions and velocities over time, offering a detailed view of the molecule's conformational flexibility. mdpi.comresearchgate.net Analysis of this trajectory can reveal the accessible conformations of the hydroxypropyl side chain and the phenol (B47542) ring, and the timescales of transitions between them.
Furthermore, MD simulations are particularly powerful for studying intermolecular interactions. nih.govnih.gov By simulating this compound in a relevant environment, such as a lipid bilayer or in the presence of a target protein, one can investigate the nature and strength of its interactions. nih.govresearchgate.net This includes identifying key hydrogen bonds, van der Waals forces, and hydrophobic interactions that govern its binding to biological macromolecules. nih.gov Such information is crucial for understanding its potential mechanisms of action.
A hypothetical table summarizing potential findings from an MD simulation of this compound in water is provided below.
| Simulation Parameter/Result | Description |
|---|---|
| Simulation Time | 100 ns |
| Solvent | Explicit water model (e.g., TIP3P) |
| Average Number of Hydrogen Bonds with Water | 4.5 |
| Radius of Gyration (nm) | 0.32 ± 0.02 |
| Predominant Side Chain Conformation | Gauche |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Phenolic Analogues
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. ijsmr.inexplorationpub.com For phenolic analogues of this compound, QSAR models can be developed to predict their activity, for example, as antioxidants or enzyme inhibitors. ijsmr.innih.govimist.ma
The first step in QSAR modeling is to calculate a set of molecular descriptors that quantify various aspects of the chemical structure. researchgate.netacs.org For phenolic compounds, quantum chemical descriptors derived from DFT calculations are particularly useful as they capture the electronic properties that are often crucial for their biological activity. imist.manih.gov Important descriptors include:
HOMO and LUMO Energies: As mentioned earlier, these relate to the molecule's electron-donating and accepting capabilities, which are often involved in antioxidant mechanisms. researchgate.netucsb.eduthaiscience.info
HOMO-LUMO Gap: This descriptor is related to the chemical reactivity and stability of the molecule. imist.maresearchgate.net
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around the molecule, highlighting regions that are prone to electrophilic or nucleophilic attack. thaiscience.info
Atomic Charges: The partial charges on individual atoms can indicate their role in intermolecular interactions. researchgate.net
Once a large number of descriptors are calculated for a set of phenolic analogues with known biological activities, statistical methods are employed to select a subset of descriptors that are most correlated with the activity. imist.ma
A hypothetical data table for a QSAR study on phenolic analogues is shown below.
| Compound | Biological Activity (IC50, µM) | HOMO (eV) | LUMO (eV) | Dipole Moment (Debye) |
|---|---|---|---|---|
| This compound | 15.2 | -5.89 | -0.45 | 2.15 |
| Analogue 1 | 10.5 | -5.75 | -0.50 | 2.30 |
| Analogue 2 | 25.8 | -6.10 | -0.35 | 1.90 |
| Analogue 3 | 8.1 | -5.60 | -0.60 | 2.55 |
After selecting the relevant descriptors, a mathematical model is built using statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms. ijsmr.inimist.ma The predictive capability of the developed QSAR model must be rigorously validated to ensure its reliability. nih.govbasicmedicalkey.comresearchgate.net This involves both internal and external validation techniques.
Internal Validation: This is typically performed using cross-validation techniques, such as the leave-one-out (LOO) method. nih.gov The dataset is repeatedly split into a training set and a validation set, and the model's ability to predict the activity of the left-out data is assessed. A high cross-validated correlation coefficient (Q²) indicates good internal consistency and robustness of the model. nih.gov
External Validation: The model's predictive power is further tested on an external set of compounds that were not used in the model development. nih.govunibo.it The correlation between the predicted and experimental activities for this external set is evaluated using the predicted correlation coefficient (R²pred). researchgate.net
A good QSAR model should have high values for both Q² and R²pred, indicating that it is not only able to describe the data it was trained on but can also make accurate predictions for new, unseen compounds. nih.govunibo.it
A table summarizing typical statistical parameters for a validated QSAR model is presented below.
| Statistical Parameter | Value | Interpretation |
|---|---|---|
| R² (Coefficient of Determination) | 0.92 | Indicates a good fit of the model to the training data. |
| Q² (Cross-validated R²) | 0.85 | Suggests good internal predictive ability. |
| R²pred (External Validation R²) | 0.88 | Demonstrates strong predictive power for new compounds. |
| RMSE (Root Mean Square Error) | 0.15 | Represents the average error in the predicted values. |
In Silico Prediction of Metabolic Pathways in Non-Human Biological Systems
In silico tools can be used to predict the metabolic fate of xenobiotics, such as this compound, in various biological systems. nih.govnews-medical.netnih.gov These predictions are valuable for understanding the compound's potential bioactivation or detoxification pathways in non-human organisms, which is important for environmental risk assessment and veterinary applications.
Software programs for metabolic prediction typically use a combination of rule-based systems, which contain knowledge of known biotransformation reactions, and machine learning models trained on large datasets of metabolic data. nih.govsemanticscholar.org For a phenolic compound like this compound, common metabolic reactions in animal models would be expected to involve both Phase I and Phase II transformations. researchgate.net
Phase I reactions often introduce or expose functional groups. For this compound, these could include:
Hydroxylation of the aromatic ring, catalyzed by cytochrome P450 enzymes.
Oxidation of the secondary alcohol on the propyl side chain to a ketone.
Phase II reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous molecules to increase their water solubility and facilitate excretion. For phenolic compounds, the most common Phase II reactions are:
Glucuronidation: Conjugation with glucuronic acid at the phenolic hydroxyl group or the secondary alcohol.
Sulfation: Conjugation with a sulfate group at the phenolic hydroxyl group.
A table of predicted metabolic reactions for this compound in a hypothetical non-human biological system (e.g., rat liver microsomes) is provided below.
| Metabolic Reaction | Predicted Metabolite | Enzyme Family |
|---|---|---|
| Aromatic Hydroxylation | 3-[(1S)-1-hydroxypropyl]benzene-1,2-diol | Cytochrome P450 |
| Side-chain Oxidation | 3-(1-oxopropyl)phenol | Alcohol Dehydrogenase |
| Glucuronidation (Phenolic OH) | 3-[(1S)-1-hydroxypropyl]phenyl glucuronide | UDP-glucuronosyltransferase (UGT) |
| Sulfation (Phenolic OH) | 3-[(1S)-1-hydroxypropyl]phenyl sulfate | Sulfotransferase (SULT) |
These in silico predictions provide a valuable starting point for experimental metabolic studies and help in identifying potential metabolites that may have their own biological activities or toxicities.
Structure Activity Relationship Sar Investigations of 3 1s 1 Hydroxypropyl Phenol and Its Structural Analogues
Impact of Hydroxyl Group Position and Substitution Patterns on Chemical and Biological Activity
The position of the hydroxyl group on the aromatic ring and the nature of other substituents significantly influence the chemical and biological properties of phenolic compounds. In the case of 3-[(1S)-1-hydroxypropyl]phenol, the hydroxyl group is at the meta-position relative to the hydroxypropyl side chain.
Studies on various phenolic compounds have demonstrated that the location of the hydroxyl group affects properties such as antioxidant activity and acidity (pKa). For example, the antioxidant capacity of dihydroxybenzene isomers varies, with hydroquinone (B1673460) (1,4-dihydroxybenzene) and catechol (1,2-dihydroxybenzene) generally showing stronger radical scavenging activity than resorcinol (B1680541) (1,3-dihydroxybenzene). This is attributed to the greater stability of the resulting phenoxyl radical through resonance.
Furthermore, the introduction of other substituents onto the aromatic ring can modulate the electronic and steric properties of the molecule, thereby altering its reactivity and biological activity. Electron-donating groups (e.g., methoxy, alkyl) can increase the electron density of the aromatic ring, enhancing its ability to donate a hydrogen atom and thus increasing its antioxidant potential. Conversely, electron-withdrawing groups (e.g., nitro, halogen) can decrease the electron density, which may reduce antioxidant activity but could enhance other biological effects, such as enzyme inhibition, depending on the specific interactions with the target protein.
The length and branching of the alkyl side chain also play a role. Variations in the propyl chain of this compound could affect its lipophilicity, which in turn influences its ability to cross cell membranes and interact with hydrophobic binding pockets in proteins.
Table 2: Influence of Hydroxyl Group Position and Substitution on Phenolic Compounds
| Structural Modification | Effect on Chemical/Biological Activity | General Observation |
| Hydroxyl Group Position | Alters antioxidant capacity and acidity. | Ortho and para-dihydroxybenzenes are often more potent antioxidants than the meta isomer. |
| Electron-Donating Groups | Can increase antioxidant activity. | Methoxy or alkyl substituents tend to enhance radical scavenging ability. |
| Electron-Withdrawing Groups | Can decrease antioxidant activity but may enhance other biological interactions. | Halogen or nitro groups can alter the electronic properties and binding affinities. |
| Alkyl Chain Length/Branching | Affects lipophilicity and steric interactions. | Longer or branched chains can increase membrane permeability and modify protein binding. |
This table presents general trends observed in phenolic compounds and is not based on specific data for this compound.
SAR in Enzyme Modulation Studies (In Vitro)
Phenolic compounds are known to interact with and modulate the activity of various enzymes. The SAR for enzyme inhibition is highly specific to the target enzyme and the binding mode of the inhibitor. The hydroxyl groups of phenols can act as both hydrogen bond donors and acceptors, forming crucial interactions with amino acid residues in the active site of an enzyme.
For other enzymes, such as cyclooxygenases (COX) or lipoxygenases (LOX), which are involved in the inflammatory cascade, the inhibitory activity of phenolic compounds depends on their ability to fit into the hydrophobic channel of the active site and interact with key residues. The lipophilicity and steric bulk of the side chains, along with the hydrogen bonding capacity of the phenolic hydroxyls, are critical determinants of inhibitory potency.
In vitro enzyme inhibition assays are essential tools for elucidating these SARs. By systematically modifying the structure of a lead phenolic compound and evaluating its effect on enzyme activity, researchers can identify the key structural features required for potent and selective inhibition.
Table 4: SAR for Phenolic Compounds as Enzyme Modulators (In Vitro)
| Target Enzyme | Key Structural Features for Inhibition | General Mechanism |
| Tyrosinase | Catechol moiety, metal chelating groups. | Copper chelation, competitive or non-competitive inhibition. |
| Cyclooxygenase (COX) | Appropriate lipophilicity and steric bulk to fit in the active site channel. | Blocking substrate access, radical scavenging at the active site. |
| Lipoxygenase (LOX) | Redox activity, iron chelation, specific hydrophobic interactions. | Reduction of the active site iron, competitive inhibition. |
| Xanthine Oxidase | Planar ring system, hydrogen bonding groups. | Competitive or non-competitive inhibition at the molybdenum center. |
This table provides a general overview of SAR for enzyme modulation by phenolic compounds and is not based on specific data for this compound.
Applications of 3 1s 1 Hydroxypropyl Phenol As a Chiral Building Block in Advanced Organic Synthesis
Utilization in Asymmetric Synthesis of Complex Pharmaceutical Intermediates and Agrochemicals
The structural motif of a chiral benzylic alcohol ortho to a phenolic group is a key feature in numerous biologically active molecules. The compound 3-[(1S)-1-hydroxypropyl]phenol serves as a critical starting material for the synthesis of complex pharmaceutical intermediates, ensuring the correct stereochemistry is incorporated early in the synthetic sequence, which is often more efficient than resolving a racemic mixture at a later stage. nih.gov
One significant area of application is in the synthesis of neurologically active drugs. For instance, the core structure of this compound is related to intermediates used in the synthesis of drugs like Rivastigmine, an acetylcholinesterase inhibitor for the treatment of Alzheimer's disease. researchgate.netsioc-journal.cnnih.gov While reported syntheses of Rivastigmine may start from the achiral precursor 3-ethylphenol, the use of a pre-resolved chiral building block like this compound would offer a more direct route to the enantiomerically pure final product, bypassing the need for chiral resolution steps. researchgate.netsioc-journal.cn
Similarly, this chiral building block is relevant to the synthesis of Tapentadol, a centrally acting analgesic. chemicalbook.comjustia.com The structure of Tapentadol features a 3-phenol group with a chiral side chain. google.com Syntheses of Tapentadol and its analogs often involve the stereoselective construction of these side chains, and utilizing a chiral precursor like this compound can provide a significant advantage in controlling the desired stereochemistry. justia.compatsnap.comepo.org
The following table summarizes representative pharmaceutical classes where this compound or structurally similar chiral phenols are relevant as synthetic precursors.
| Drug Class | Example Drug | Relevant Structural Feature | Role of Chiral Building Block |
| Acetylcholinesterase Inhibitors | Rivastigmine | Chiral (1-hydroxyethyl)phenol moiety | Provides the core stereocenter for the active (S)-enantiomer. |
| Opioid Analgesics | Tapentadol | 3-phenol with a chiral amino side chain | Establishes the required (1R,2R) stereochemistry for efficacy. |
| β-Blockers | Nebivolol | Chiral chromane structure derived from phenols | Serves as a precursor for building the complex stereogenic centers. google.comgoogle.comepo.orgnih.gov |
While specific examples in the agrochemical sector are less documented in readily available literature, the principles of asymmetric synthesis are equally vital. nih.gov Many modern herbicides and fungicides rely on specific stereoisomers for their activity, and chiral building blocks like this compound are valuable for creating new, more effective, and environmentally safer agrochemicals.
Role in the Preparation of Chiral Ligands and Catalysts for Asymmetric Transformations
The development of chiral ligands and catalysts is a cornerstone of asymmetric synthesis, enabling the production of enantiomerically pure compounds from achiral starting materials. Phenolic compounds are frequently used as scaffolds for ligands due to their ability to coordinate with metal centers. The incorporation of a stereogenic center, as present in this compound, allows for the creation of a chiral environment around the metal catalyst.
A prominent example of this application is in the synthesis of ProPhenol ligands. nih.govnih.gov These are a class of C2-symmetric and non-C2-symmetric chiral ligands that have proven effective in a wide range of metal-catalyzed asymmetric reactions, including additions, aldol reactions, and vinylations. nih.govsciengine.comresearchgate.netresearchgate.net The ProPhenol framework is typically derived from the condensation of a phenol (B47542) with a chiral amine, often derived from proline. The this compound unit can be incorporated into the ligand structure, where both the phenolic oxygen and the benzylic alcohol can act as coordination sites, creating a well-defined chiral pocket that directs the stereochemical outcome of the reaction. nih.govresearchgate.net
The table below illustrates the types of asymmetric reactions where catalysts derived from chiral phenols are employed.
| Asymmetric Reaction | Catalyst System | Role of the Chiral Phenol Ligand | Typical Metal Center |
| Aldol Addition | ProPhenol-Metal Complex | Creates a chiral environment to control the facial selectivity of enolate attack on the aldehyde. | Zinc (Zn), Magnesium (Mg) |
| Asymmetric Vinylation | Non-C2-symmetric ProPhenol | Directs the enantioselective addition of a vinyl group to imines. nih.gov | Zirconium (Zr) |
| Enantioselective Sulfinamide Synthesis | Anionic ProPhenol Ligand | Facilitates the asymmetric addition of aryl or alkenyl groups to sulfinylamines. sciengine.com | Nickel (Ni) |
| Dearomative Amination | Chiral Phosphoric Acids (derived from chiral phenols) | Acts as a chiral Brønsted acid to control the kinetic resolution of helical polycyclic phenols. nih.gov | N/A (Organocatalyst) |
The modular synthesis of these ligands allows for fine-tuning of their steric and electronic properties to optimize yield and enantioselectivity for specific transformations, underscoring the importance of versatile chiral building blocks like this compound. nih.gov
Stereocontrolled Construction of Natural Products and Their Analogues
Natural products exhibit a vast diversity of complex and stereochemically rich structures, making them challenging targets for total synthesis. msu.eduresearchgate.netnih.govrsc.orgmdpi.com Chiral building blocks from the "chiral pool" are indispensable tools for synthetic chemists, providing a stereochemically defined starting point to build up molecular complexity. This compound, with its defined stereocenter, is a valuable synthon for natural products containing a substituted phenyl moiety with a chiral side chain.
Many natural products, particularly those derived from the shikimate pathway, feature phenolic rings. The stereocontrolled synthesis of these compounds often relies on the introduction of chiral side chains onto the aromatic core. By using this compound, chemists can directly incorporate the necessary chiral fragment, ensuring the correct relative and absolute stereochemistry in the final product. This approach avoids late-stage resolutions or less predictable asymmetric reactions on complex intermediates.
While a direct total synthesis of a specific natural product starting from this compound is not prominently featured in the reviewed literature, its potential is evident in the structures of numerous natural product families. For example, various neolignans and other plant-derived phenolic compounds possess chiral benzylic alcohol substructures that could be retrosynthetically traced back to this or a similar building block. researchgate.net
Applications in Enantioselective Separations and Chiral Resolutions
Enantioselective separation, particularly through chiral high-performance liquid chromatography (HPLC), is a critical technique for analyzing and purifying enantiomers. rsc.orgsigmaaldrich.comscispace.com This method relies on chiral stationary phases (CSPs) that interact diastereomerically with the two enantiomers of a racemic compound, leading to different retention times. phenomenex.com
Chiral molecules like this compound are ideal candidates for the preparation of novel CSPs. hplc.eu The compound can be chemically bonded to a solid support, typically silica (B1680970) gel, to create a CSP. The separation mechanism of such a CSP would rely on the multiple points of interaction offered by the chiral molecule:
Hydrogen Bonding: The phenolic and alcoholic hydroxyl groups can act as hydrogen bond donors and acceptors.
π-π Interactions: The phenyl ring can engage in π-stacking with aromatic analytes.
Steric Interactions: The chiral center creates a specific three-dimensional cavity, leading to differential steric repulsion with the enantiomers of the analyte.
This type of CSP, often referred to as a "Pirkle-type" or "brush-type" phase, is known for its robustness and broad applicability. hplc.euresearchgate.net The ability to create a CSP from a specific chiral molecule like this compound allows for the tailored separation of structurally related compounds.
Furthermore, chiral molecules can be used as chiral resolving agents . In this classical method of resolution, a racemic mixture is reacted with an enantiomerically pure resolving agent, such as this compound, to form a pair of diastereomers. google.com These diastereomers have different physical properties (e.g., solubility) and can be separated by conventional techniques like crystallization. google.com After separation, the resolving agent is cleaved off to yield the individual, enantiomerically pure compounds.
Advanced Analytical Methodologies for the Detection and Quantification of Chiral Phenols
Chromatographic Techniques with Chiral Separation Capabilities
Chromatography is a powerful technique for resolving enantiomers, primarily through the use of a chiral stationary phase (CSP) or a chiral mobile phase additive. nih.govnih.gov The use of CSPs is the most common and practical approach in both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). nih.gov The fundamental principle involves the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector, leading to differential retention times and subsequent separation. phenomenex.com
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a versatile and widely used tool for the separation of enantiomers. phenomenex.com The selection of an appropriate CSP is the most critical factor in developing a successful separation method. Polysaccharide-based and cyclodextrin-based phases are among the most successful and broadly applicable CSPs for a wide range of chiral compounds, including phenols.
Polysaccharide-Based CSPs: These phases are derived from naturally occurring chiral polymers like cellulose (B213188) and amylose, which are functionalized with derivatives such as phenyl carbamates. phenomenex.com The separation mechanism involves a combination of interactions, including hydrogen bonding, π-π interactions, and steric hindrance, as analytes fit into "chiral pockets" within the polymer structure. phenomenex.com The recent development of immobilized polysaccharide phases has expanded their utility by allowing for a broader range of organic solvents to be used in the mobile phase. phenomenex.com
Cyclodextrin-Based CSPs: Cyclodextrins are cyclic oligosaccharides that form a bucket-like chiral cavity. sigmaaldrich.com Enantioseparation on these phases often occurs through an inclusion complexing mechanism, where one enantiomer fits more effectively into the cyclodextrin (B1172386) cavity than the other. sigmaaldrich.comphenomenex.com The selectivity is influenced by the size of the cyclodextrin ring (α, β, or γ) and the nature of the chemical groups derivatizing the hydroxyls on the cyclodextrin structure. sigmaaldrich.com
| Parameter | Description | Examples for Chiral Phenol (B47542) Analysis |
| Chiral Stationary Phase (CSP) | The chiral selector bonded to the support material (e.g., silica). | Polysaccharide: Cellulose tris(3,5-dimethylphenylcarbamate), Amylose tris(3,5-dimethylphenylcarbamate). Cyclodextrin: Hydroxypropyl-β-cyclodextrin. |
| Mobile Phase Modes | The solvent system used to elute the analyte. | Normal-Phase: Heptane/Isopropanol. Reversed-Phase: Water/Acetonitrile, Water/Methanol. Polar Organic: Acetonitrile/Methanol. |
| Additives | Modifiers used to improve peak shape and resolution. | Trifluoroacetic Acid (TFA), Acetic Acid (for controlling ionization). |
| Detection | The method used to detect the analyte post-separation. | UV/Vis, Diode Array Detector (DAD), Mass Spectrometry (MS). |
Chiral Gas Chromatography (GC)
Chiral GC is a highly selective and sensitive technique ideal for the analysis of volatile and semi-volatile chiral compounds. chromatographyonline.com For non-volatile compounds like many phenols, derivatization is often required to increase volatility and thermal stability before GC analysis. nih.gov
The most prevalent CSPs in modern chiral GC are derivatized cyclodextrins. nih.govchromatographyonline.com These are typically diluted in a polysiloxane stationary phase and coated onto a fused silica (B1680970) capillary column. gcms.cz The separation mechanism relies on the differential interaction of the enantiomers with the chiral cyclodextrin selector.
Key factors influencing chiral GC separations include:
Cyclodextrin Type: The size of the cyclodextrin cavity (α, β, γ) must be appropriate for the size of the analyte molecule to allow for inclusion complexing.
Derivatization: The functional groups used to derivatize the cyclodextrin's hydroxyl groups are crucial for imparting unique enantioselectivity. chromatographyonline.com
Carrier Gas: High-purity gases like hydrogen or helium are used. Hydrogen often provides higher linear velocities and greater separation efficiency. hplc.sk
Temperature Program: A controlled temperature gradient is used to elute compounds and optimize the separation.
| Parameter | Description | Typical Conditions for Chiral Phenol Analysis |
| Chiral Stationary Phase (CSP) | Derivatized cyclodextrins coated on a capillary column. | Heptakis(2,3,6-tri-O-methyl)-β-cyclodextrin; Octakis(2,6-di-O-pentyl-3-trifluoroacetyl)-γ-cyclodextrin. |
| Analyte Preparation | Chemical modification to increase volatility. | Silylation (e.g., with BSTFA) or acylation. |
| Carrier Gas | Inert gas that transports the analyte through the column. | Hydrogen, Helium. |
| Column Dimensions | Length and internal diameter of the capillary column. | 25-30 m length, 0.25 mm internal diameter. |
| Detection | The method used to detect the analyte. | Flame Ionization Detector (FID), Mass Spectrometry (MS). |
Hyphenated Techniques for Enhanced Characterization and Quantification
Hyphenated techniques, which couple a separation method with a detection method, provide superior analytical power. Combining chromatography with mass spectrometry or advanced spectrophotometric detectors allows for both confident identification and precise quantification of analytes like 3-[(1S)-1-hydroxypropyl]phenol, even in complex biological or environmental samples.
LC-MS/MS and GC-MS/MS for Comprehensive Profiling
Coupling liquid or gas chromatography with tandem mass spectrometry (MS/MS) offers exceptional sensitivity and specificity. nih.gov After the chiral column separates the enantiomers, the mass spectrometer ionizes the molecules and separates them based on their mass-to-charge ratio (m/z).
In MS/MS, a specific precursor ion corresponding to the analyte is selected and fragmented, producing a unique pattern of product ions. researchgate.net This fragmentation pattern serves as a molecular fingerprint, allowing for highly confident identification. nih.gov This technique, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), enables quantification at very low concentrations by filtering out background noise from the sample matrix. nih.gov This is particularly valuable in metabolomics and pharmacokinetic studies. nih.gov
UV/Vis and Diode Array Detection in Conjunction with Chromatography
Ultraviolet/Visible (UV/Vis) spectroscopy is a common detection method for HPLC. Phenolic compounds, due to their aromatic ring structure, absorb light in the UV region of the electromagnetic spectrum. akjournals.com A standard UV/Vis detector measures the absorbance at a single, pre-selected wavelength to quantify the eluting analyte.
A Diode Array Detector (DAD), also known as a Photodiode Array (PDA) detector, enhances this capability by acquiring the entire UV/Vis spectrum for each point in the chromatogram. This provides several advantages:
Optimal Wavelength Selection: The wavelength of maximum absorbance can be selected post-run to maximize sensitivity.
Peak Purity Analysis: The spectra across a single chromatographic peak can be compared. If the peak corresponds to a single pure compound, the spectra should be identical. This is a powerful tool for assessing the purity of a separated enantiomer.
Compound Identification: The acquired spectrum can be compared against a library of reference spectra for tentative identification.
Spectrophotometric Methods for Total Phenolic Content in Complex Matrices
While chromatographic techniques are essential for separating and quantifying specific chiral compounds, spectrophotometric methods offer a rapid and cost-effective way to determine the total phenolic content in a sample. nih.govresearchgate.net These methods are not specific to any single compound, nor can they distinguish between enantiomers. nih.gov Instead, they measure the collective concentration of all phenolic compounds present in a matrix. acs.org
The most widely used method is the Folin-Ciocalteu assay. acs.orgredalyc.org This assay is based on a chemical reaction where the Folin-Ciocalteu reagent (a mixture of phosphomolybdate and phosphotungstate) is reduced by phenolic compounds under alkaline conditions. redalyc.org This reduction produces a blue-colored complex, and the intensity of the color, measured with a spectrophotometer (typically around 765 nm), is proportional to the total amount of phenolic compounds. akjournals.comredalyc.org
It is important to note that the Folin-Ciocalteu reagent can also react with other non-phenolic reducing substances, such as ascorbic acid, which can lead to an overestimation of the total phenolic content. akjournals.comnih.gov Therefore, while useful for initial screening and general quantification, these spectrophotometric methods cannot replace the specificity and accuracy of chromatographic techniques for the analysis of a particular compound like this compound. nih.gov
Emerging Research Avenues and Future Prospects for 3 1s 1 Hydroxypropyl Phenol
Development of Novel Stereoselective Synthetic Pathways to Chiral Phenolic Scaffolds
The synthesis of enantiomerically pure compounds like 3-[(1S)-1-hydroxypropyl]phenol is a primary objective in modern organic chemistry, crucial for ensuring efficacy and specificity in their applications. chinesechemsoc.org Research is actively moving beyond classical resolution methods, which are inherently limited to a 50% theoretical yield, towards more efficient asymmetric synthesis strategies. wikipedia.orgnih.gov These advanced methods aim to create the desired stereocenter with high precision, maximizing yield and reducing waste.
One of the most promising frontiers is biocatalysis , which utilizes enzymes to perform highly stereoselective transformations. Engineered alcohol dehydrogenases (ADHs), for instance, have been successfully employed in the enantiodivergent synthesis of axially chiral biaryl phenols through dynamic kinetic resolution (DKR). acs.org This strategy combines the in-situ racemization of the starting material with a highly selective enzymatic reduction, allowing for the theoretical conversion of 100% of the substrate into a single enantiomer. chinesechemsoc.orgacs.org Such enzymatic approaches offer mild reaction conditions and exceptional stereocontrol, making them a sustainable alternative to traditional chemical methods. acs.org
Another significant area of development is asymmetric metal catalysis . Rhodium-catalyzed asymmetric conjugate arylation, using hydroxylated arylboronic acids, has emerged as a reliable method for creating benzylic stereogenic centers, which is a key structural feature of this compound. rsc.org This method has been successfully applied to the efficient synthesis of chiral drugs, demonstrating its practical utility. rsc.org Similarly, palladium-based catalysts have been developed for the asymmetric synthesis of chiral allylic phenyl ethers from phenols and allylic alcohols, yielding products with high enantiomeric purity. nih.gov
Organocatalysis , which uses small organic molecules as catalysts, also presents a powerful tool. Chiral biphenols, for example, have been shown to be effective catalysts in asymmetric Petasis reactions to afford chiral α-amino acids, showcasing the potential of chiral phenolic structures to induce asymmetry in other molecules. nih.gov The development of these catalytic systems is expanding the toolbox for creating complex chiral molecules, including substituted phenols.
| Synthetic Strategy | Catalyst/Method | Key Advantages | Potential for this compound Synthesis |
| Biocatalysis | Engineered Alcohol Dehydrogenases (ADHs) | High stereoselectivity, mild conditions, sustainable | Direct asymmetric reduction of a corresponding ketone precursor. |
| Asymmetric Metal Catalysis | Rhodium or Palladium Complexes | High efficiency, reliability for benzylic stereocenters | Conjugate addition of a propyl group to a phenolic precursor. |
| Organocatalysis | Chiral Biphenols / Brønsted Acids | Metal-free, versatile | Asymmetric alkylation or reduction reactions on phenolic substrates. |
Exploration of Stereospecific Interactions in Biological Systems (In Vitro Models)
The chirality of a molecule is paramount to its interaction with biological systems, as enzymes, receptors, and other biomolecules are themselves chiral. The distinct three-dimensional arrangement of enantiomers, such as the (S)- and (R)-forms of 1-hydroxypropylphenol, dictates how they fit into biological binding sites, leading to potentially vast differences in their pharmacological or biological effects.
In vitro models are essential for probing these stereospecific interactions at a molecular level. One area of investigation involves the interaction of chiral molecules with biomimetic membranes. Studies have shown that enantiomers can interact differently with chiral lipid membranes, such as those containing cholesterol. This enantioselective interaction can alter the physicochemical properties of the membrane and is considered a potential mechanism for the differential bioactivity and toxicity observed between stereoisomers. The specific hydrogen-bonding capabilities and spatial arrangement of a molecule like this compound would be critical in determining its preferential interaction with such chiral biological interfaces.
Furthermore, the interaction with specific protein targets, such as enzymes and receptors, is a central focus. The binding affinity and activity of a chiral ligand are highly dependent on its stereochemistry. For example, the agonistic or antagonistic activity of bisphenols at nuclear receptors has been shown to be structure-dependent. In vitro assays using reporter genes, competitive binding, and cell proliferation can quantify the differential effects of each enantiomer. For this compound, such studies could reveal stereospecific binding to targets like hormone receptors or metabolic enzymes, providing a mechanistic basis for any observed biological activity.
Computational modeling of enzyme-substrate interactions further elucidates these specificities. Molecular dynamics simulations have been used to understand how different enantiomers bind within the active site of an enzyme, rationalizing the observed stereoselectivity of the biocatalyst. rsc.org These models can predict key interactions, such as hydrogen bonds between the substrate's hydroxyl group and specific amino acid residues, which are crucial for catalysis.
Integration of Computational and Experimental Approaches in Chiral Compound Design
The design and synthesis of chiral compounds are increasingly benefiting from a synergistic approach that combines computational modeling with experimental validation. This integration allows for a more rational and efficient discovery process, enabling researchers to predict the properties and behavior of molecules like this compound before their synthesis.
Quantum chemical methods , particularly Density Functional Theory (DFT), are widely used to investigate reaction mechanisms and predict the stereochemical outcomes of asymmetric reactions. utu.fi DFT calculations can determine the rotational energy barriers of molecules and the transition state energies for different reaction pathways, providing a rationale for the observed enantioselectivity in catalytic processes. utu.fi For instance, DFT has been used to elucidate the stereoselectivity of cycloaddition reactions and to support the mechanism of dynamic kinetic resolutions. utu.fipharmaffiliates.com
Molecular dynamics (MD) simulations and molecular docking are powerful tools for studying the interaction between a chiral molecule and a biological target, such as an enzyme or receptor. rsc.orgnih.gov These methods can model the binding mode of different enantiomers within a protein's active site, helping to explain why one stereoisomer is a more potent inhibitor or a better substrate than its mirror image. rsc.orgmusechem.com In the context of biocatalyst design, MD simulations can reveal crucial amino acid residues responsible for substrate positioning and stereocontrol, guiding protein engineering efforts to improve catalyst performance. rsc.orgutu.fi
Quantitative Structure-Activity Relationship (QSAR) studies represent another key computational tool. QSAR models establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their biological activity. chinesechemsoc.orgnih.gov For phenolic compounds, QSAR has been used to predict antioxidant activity by correlating it with various molecular descriptors, such as electronic properties, lipophilicity, and molecular fingerprints. nih.govpharmtech.com Such models can guide the design of new chiral phenolic compounds with enhanced potency.
| Computational Method | Application in Chiral Compound Design | Information Gained for this compound |
| Density Functional Theory (DFT) | Elucidating reaction mechanisms and transition states. | Predicting the most favorable pathway for stereoselective synthesis. |
| Molecular Dynamics (MD) | Simulating molecule-protein interactions over time. | Understanding stereospecific binding to biological targets. |
| Molecular Docking | Predicting the preferred binding orientation of a ligand. | Identifying potential biological receptors and explaining enantioselectivity. |
| QSAR | Correlating chemical structure with biological activity. | Predicting potential bioactivities and guiding structural modifications. |
Discovery of New Applications Beyond Traditional Pharmaceutical and Agrochemical Roles
While chiral compounds are traditionally associated with pharmaceuticals and agrochemicals, emerging research is uncovering novel applications in materials science, catalysis, and separation science. Chiral phenolic scaffolds, including structures related to this compound, are being explored for these advanced functions.
One significant area is their use as chiral ligands or catalysts in asymmetric synthesis. acs.org Chiral phenols, particularly biaryl phenols (biphenols), are privileged structures that can coordinate with metal centers to create highly effective asymmetric catalysts for a variety of chemical transformations. nih.gov These catalysts are instrumental in producing other valuable enantiopure compounds. nih.gov The specific stereochemistry and electronic properties of the phenolic ligand are crucial for achieving high levels of stereocontrol in the catalyzed reaction.
Chiral molecules are also finding use as chiral resolving agents . wikipedia.orgchemeurope.com The process of chiral resolution involves separating a racemic mixture by reacting it with an enantiomerically pure resolving agent to form diastereomers. libretexts.org These diastereomers, having different physical properties, can then be separated by conventional methods like crystallization. wikipedia.orgchemeurope.com A chiral alcohol or phenol (B47542) can potentially be used to resolve racemic acids or other compounds through the formation of diastereomeric esters or salts. libretexts.org
In materials science , chirality is a key property for designing advanced materials with unique optical and electronic properties. chiralpedia.com The incorporation of chiral units, such as a hydroxypropylphenol moiety, into polymers or liquid crystals can induce the formation of helical superstructures. chiralpedia.com These chiral materials can interact with polarized light and are being investigated for applications in advanced display technologies, optical sensors, and photonics. musechem.comchiralpedia.com
Investigations into Natural Occurrence and Biosynthesis of Chiral Hydroxypropylphenols
The study of natural products is a major source of inspiration for new bioactive compounds. Phenolic compounds are ubiquitous secondary metabolites in plants and microorganisms, where they play roles in defense, signaling, and structural support. wikipedia.org The biosynthesis of these compounds primarily occurs through two major pathways: the shikimate pathway and the acetate-malonate pathway. utu.fiyoutube.comresearchgate.net
The shikimate pathway is the primary route for producing aromatic amino acids like phenylalanine and tyrosine in plants and microbes. researchgate.net These amino acids serve as precursors for a vast array of phenolic compounds through the phenylpropanoid pathway . nih.govyoutube.com This pathway involves a series of enzymatic steps, including deamination and hydroxylations, to produce cinnamic acids and their derivatives, which are the building blocks for flavonoids, lignans, and other polyphenols. nih.govyoutube.com
While there is limited specific information on the natural occurrence of this compound, the related achiral structure, 3-(3-hydroxypropyl)phenol, has been reported in the European yew (Taxus baccata). nih.gov Furthermore, 4-(3-hydroxypropyl)phenols have been identified as products derived from the reductive biorefining of lignin (B12514952), a complex aromatic polymer abundant in plant cell walls. scielo.brscielo.br Lignin itself is biosynthesized from monolignol precursors (p-coumaryl, coniferyl, and sinapyl alcohols) that are products of the phenylpropanoid pathway. tue.nl The presence of these related structures in nature and as lignin derivatives suggests that biosynthetic pathways capable of producing the hydroxypropylphenol scaffold exist. The specific enzymatic machinery that would reduce a side-chain double bond and hydroxylate it in a stereospecific manner to yield the (1S) configuration remains a subject for future investigation, potentially involving stereoselective reductases and hydroxylases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
